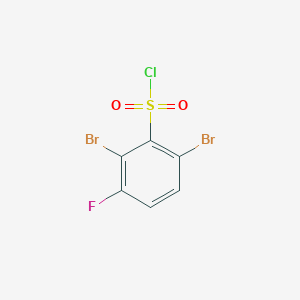
2,6-Dibromo-3-fluorobenzenesulfonyl chloride
描述
2,6-Dibromo-3-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Br2ClFO2S. This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dibromo-3-fluorobenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,6-dibromo-3-fluorobenzene with chlorosulfonic acid. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process often includes purification steps, such as recrystallization or distillation, to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,6-Dibromo-3-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can also undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Lewis acids like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3) as catalysts.
Nucleophilic Substitution: Typical reagents include amines, alcohols, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
科学研究应用
2,6-Dibromo-3-fluorobenzenesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials, such as polymers and dyes.
Biological Studies: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2,6-dibromo-3-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in substitution reactions. The presence of bromine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in various chemical reactions.
相似化合物的比较
Similar Compounds
2,6-Difluorobenzenesulfonyl Chloride: Similar in structure but with fluorine atoms instead of bromine.
2-Bromo-4,6-difluorobenzenesulfonyl Chloride: Contains both bromine and fluorine atoms but in different positions on the benzene ring.
Uniqueness
2,6-Dibromo-3-fluorobenzenesulfonyl chloride is unique due to the specific arrangement of bromine, fluorine, and sulfonyl chloride groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science.
属性
IUPAC Name |
2,6-dibromo-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(10)5(8)6(3)13(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBITYDPEMXJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















